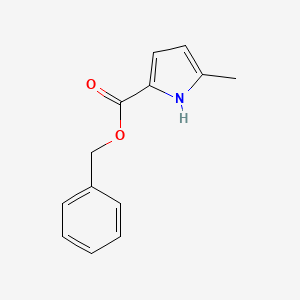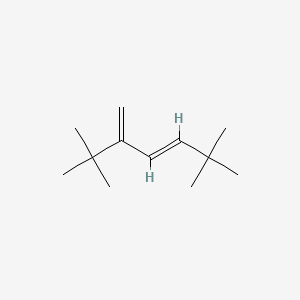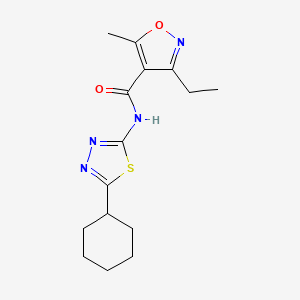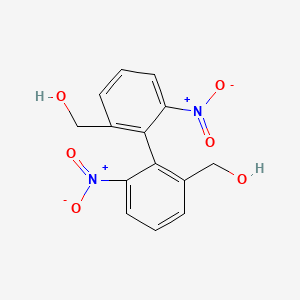
(6,6'-Dinitrobiphenyl-2,2'-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol: is an organic compound with the molecular formula C14H12N2O6 It is characterized by the presence of two nitro groups (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol typically involves the nitration of biphenyl derivatives followed by reduction and functionalization steps. One common method includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Functionalization: The amino groups are subsequently converted to hydroxymethyl groups through a series of reactions involving formaldehyde and other reagents.
Industrial Production Methods: Industrial production of (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Biphenyl-2,2’-dicarboxylic acid.
Reduction: (6,6’-Diaminobiphenyl-2,2’-diyl)dimethanol.
Substitution: Various ethers or esters depending on the substituents used.
科学研究应用
Chemistry:
Catalysis: (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Biochemical Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments with specific color properties.
Plasticizers: It is used as an additive in the production of plastics to enhance flexibility and durability.
作用机制
The mechanism by which (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
(6,6’-Diaminobiphenyl-2,2’-diyl)dimethanol: Similar structure but with amino groups instead of nitro groups.
(6,6’-Dihydroxybiphenyl-2,2’-diyl)dimethanol: Similar structure but with hydroxyl groups instead of nitro groups.
Uniqueness:
Reactivity: The presence of nitro groups in (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol makes it more reactive towards reduction and substitution reactions compared to its amino or hydroxyl analogs.
Applications: Its unique chemical properties make it suitable for specific applications in catalysis, material science, and pharmaceuticals that are not achievable with similar compounds.
属性
CAS 编号 |
3594-93-2 |
|---|---|
分子式 |
C14H12N2O6 |
分子量 |
304.25 g/mol |
IUPAC 名称 |
[2-[2-(hydroxymethyl)-6-nitrophenyl]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C14H12N2O6/c17-7-9-3-1-5-11(15(19)20)13(9)14-10(8-18)4-2-6-12(14)16(21)22/h1-6,17-18H,7-8H2 |
InChI 键 |
BLPWZQLFWVTMJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


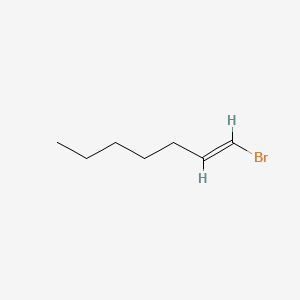
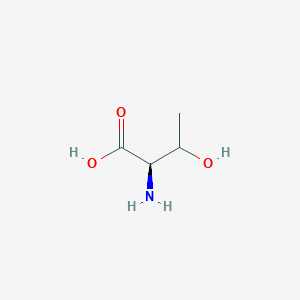
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
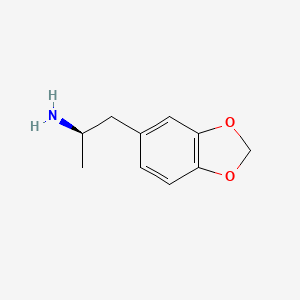
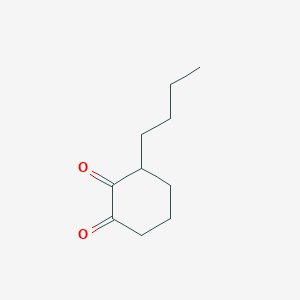
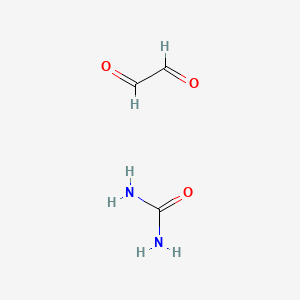
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
